

Entacapone acid binding affinity to serum albumin

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Compound of Interest

Compound Name: Entacapone acid

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An In-Depth Technical Guide to the Serum Albumin Binding Affinity of Entacapone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor.^{[1][2]} It is used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease to address end-of-dose "wearing-off" motor fluctuations.^{[2][3][4]} The pharmacokinetic and pharmacodynamic profile of a drug is significantly influenced by its binding to plasma proteins. For entacapone, this interaction is predominantly with serum albumin, the most abundant protein in blood plasma.^{[3][5][6][7]} This high degree of binding governs its distribution, availability to target tissues, and clearance rate. This guide provides a detailed overview of the binding affinity of entacapone to human serum albumin, summarizing key quantitative data, outlining experimental protocols for its determination, and illustrating the underlying principles.

Quantitative Data on Entacapone-Albumin Binding

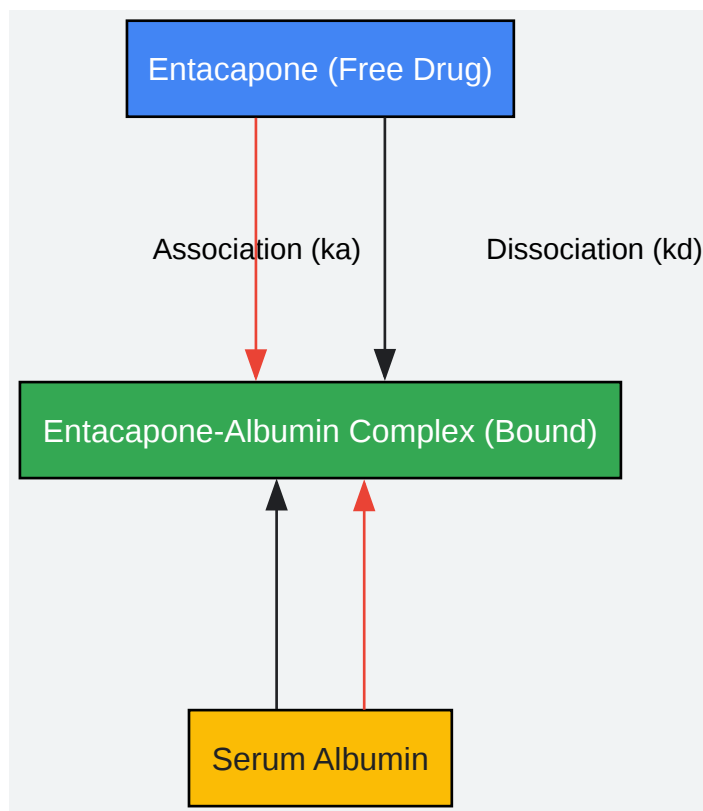
In vitro studies have demonstrated that entacapone is highly bound to plasma proteins, with serum albumin being the primary binding partner.^{[3][5]} The binding is characterized by its high percentage and stability across a therapeutic concentration range.

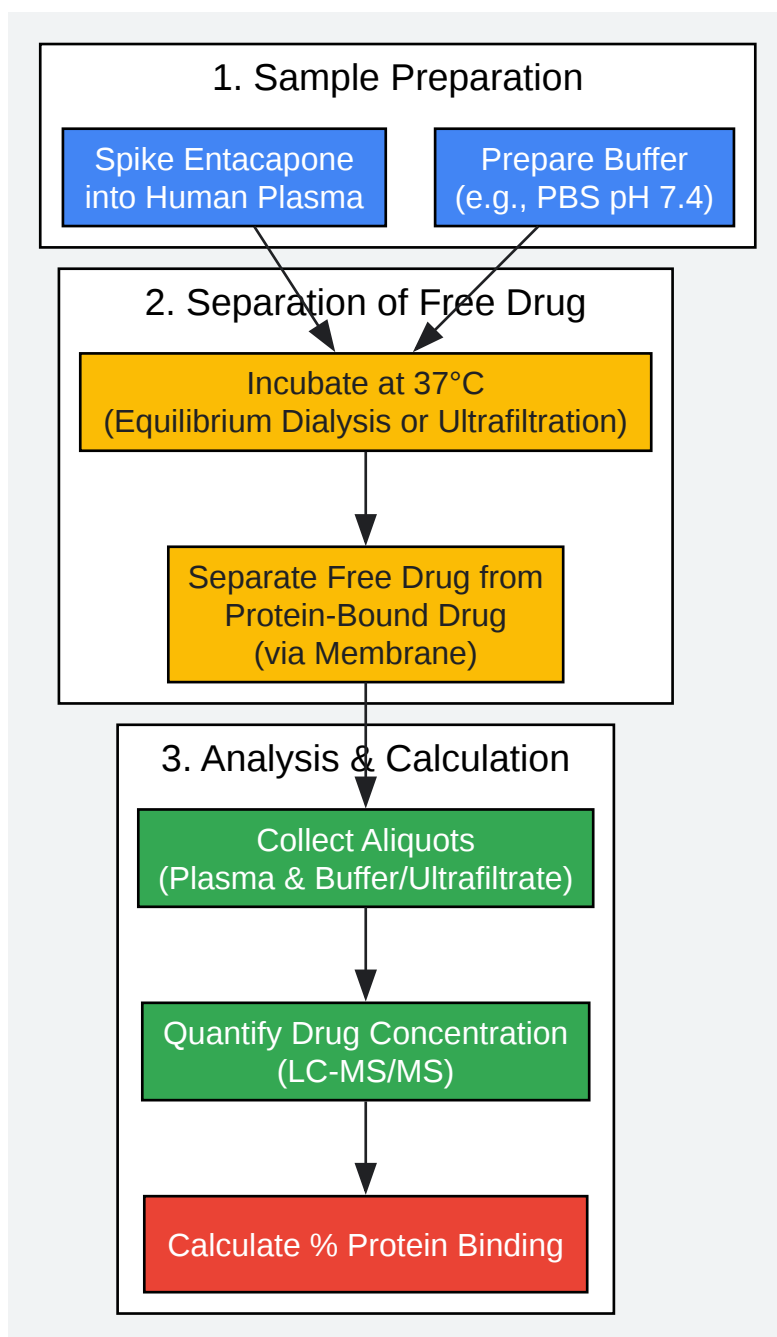
Parameter	Value	Concentration Range	Primary Binding Protein	Data Source
Plasma Protein Binding	98%	0.4 µg/mL to 50 µg/mL	Human Serum Albumin (HSA)	[1][3][5]

This high degree of binding is dose and concentration-independent within the specified range, indicating that the binding sites on albumin are not saturated at clinically relevant concentrations.[3] Due to its high plasma protein binding, entacapone does not distribute widely into tissues, resulting in a small volume of distribution at a steady state of approximately 20 L.[1][3][5]

Binding Equilibrium and Pharmacokinetic Implications

The interaction between entacapone and serum albumin is a reversible equilibrium. This relationship is crucial as only the unbound (free) fraction of the drug is pharmacologically active and available to cross biological membranes, interact with COMT, and undergo metabolism or excretion.[8][9]





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